molecular formula C18H22N4O2S B2690740 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-18-2

5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2690740
CAS No.: 851809-18-2
M. Wt: 358.46
InChI Key: UGWGFIHQTVDURG-UHFFFAOYSA-N
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Description

5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Biological Activity

The compound 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring fused with a triazole moiety, which is known to exhibit various biological activities. The presence of the hydroxypiperidine and p-tolyl groups enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, analogs containing the 1,2,4-triazole moiety have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating low micromolar to nanomolar inhibitory activity against this pathogen .

CompoundTarget PathogenIC50 (μM)Cytotoxicity (CC50 μM)
Compound AM. tuberculosis5.313
Compound BE. coli10>100

The mechanism of action for compounds in this class typically involves inhibition of key enzymes or pathways essential for bacterial survival. For example, studies suggest that certain triazole derivatives may inhibit the synthesis of mycolic acids in M. tuberculosis, leading to bactericidal effects . Additionally, the interaction with specific protein targets has been explored using computational docking studies, revealing potential binding sites that could be exploited for drug design .

Anti-cancer Activity

Preliminary evaluations have also suggested anti-cancer properties for related compounds. For instance, compounds with similar structural features have been tested against various cancer cell lines and exhibited notable cytotoxic effects . The exact pathways through which these compounds exert their anti-cancer effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Tuberculosis Treatment : A recent study focused on a series of 1,2,4-triazole compounds demonstrated their ability to inhibit M. tuberculosis growth effectively while showing minimal cytotoxicity in mammalian cells . This study highlights the potential application of This compound as a lead compound for developing new antitubercular agents.
  • Anti-cancer Screening : Another case study evaluated the anti-cancer activity of various thiazole and triazole derivatives against breast cancer cell lines. The results indicated significant growth inhibition at concentrations that did not affect normal cell viability . This supports further exploration into the therapeutic potential of this compound in oncology.

Properties

IUPAC Name

5-[(4-hydroxypiperidin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-3-5-13(6-4-11)15(21-9-7-14(23)8-10-21)16-17(24)22-18(25-16)19-12(2)20-22/h3-6,14-15,23-24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWGFIHQTVDURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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